Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-
Description
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- is a highly specialized benzoyl chloride derivative characterized by three [(3S)-3,7-dimethyloctyl]oxy substituents at the 3-, 4-, and 5-positions of the benzene ring. The (3S)-3,7-dimethyloctyl groups are branched, chiral alkyl chains that confer significant steric bulk and lipophilicity.
Properties
CAS No. |
622833-05-0 |
|---|---|
Molecular Formula |
C37H65ClO4 |
Molecular Weight |
609.4 g/mol |
IUPAC Name |
3,4,5-tris[(3S)-3,7-dimethyloctoxy]benzoyl chloride |
InChI |
InChI=1S/C37H65ClO4/c1-27(2)13-10-16-30(7)19-22-40-34-25-33(37(38)39)26-35(41-23-20-31(8)17-11-14-28(3)4)36(34)42-24-21-32(9)18-12-15-29(5)6/h25-32H,10-24H2,1-9H3/t30-,31-,32-/m0/s1 |
InChI Key |
RPWCVJPCCYYJHW-CPCREDONSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)C(=O)Cl |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Conversion of 3,4,5-Tris(alkoxy)benzoic Acids to Benzoyl Chlorides
The most direct and widely used method for preparing benzoyl chlorides with 3,4,5-tris(alkoxy) substitution is the chlorination of the corresponding benzoic acid using thionyl chloride (SOCl₂) in the presence of catalytic amounts of N,N-dimethylformamide (DMF) as an activator. This method is favored for its relatively mild conditions and high yields.
| Parameter | Details |
|---|---|
| Starting material | 3,4,5-Tris(alkoxy)benzoic acid |
| Solvent | Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) |
| Chlorinating agent | Thionyl chloride (SOCl₂) |
| Catalyst | N,N-Dimethylformamide (DMF), catalytic amount (~0.5 mL per 40 mL solvent) |
| Temperature | Room temperature (20–25 °C) |
| Reaction time | 6–8 hours |
| Work-up | Removal of excess SOCl₂ and solvent under reduced pressure, purification by distillation or recrystallization |
| Typical yield | 80–85% |
This method has been demonstrated for related compounds such as 3,4-dimethoxybenzoyl chloride with yields around 82–84% under similar conditions, indicating its applicability to trisubstituted analogs.
Alternative Chlorinating Agents and Conditions
Oxalyl chloride (COCl)₂ : Sometimes used as an alternative to thionyl chloride, especially when milder reaction conditions or lower temperatures are desired. It also requires catalytic DMF and typically proceeds at 0–25 °C.
Phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) : These reagents can be used but often require higher temperatures and can lead to more side reactions, especially with sensitive alkoxy substituents.
Phosgene (COCl₂) : Industrially used but less common in laboratory synthesis due to toxicity and handling issues.
Specific Considerations for the (3S)-3,7-Dimethyloctyl Alkoxy Substituent
The (3S)-3,7-dimethyloctyl group is a bulky, chiral alkyl chain that can impose steric hindrance and sensitivity to reaction conditions. Therefore, the preparation method must:
Use anhydrous and inert atmosphere conditions to prevent hydrolysis of the acyl chloride and degradation of the chiral alkoxy groups.
Maintain mild temperatures (room temperature or below) to avoid racemization or decomposition.
Employ catalytic DMF to activate the chlorinating agent and promote smooth conversion.
Use solvents like THF or DCM that dissolve both the starting acid and the product well, facilitating reaction and purification.
Comparative Data Table of Preparation Methods for Related Benzoyl Chlorides
Research Findings and Industrial Relevance
The thionyl chloride/DMF method is the most efficient and widely adopted for preparing benzoyl chlorides with multiple alkoxy substituents, balancing yield, purity, and operational simplicity.
The presence of bulky chiral alkoxy groups such as (3S)-3,7-dimethyloctyl requires careful control of moisture and temperature to maintain stereochemical integrity and avoid side reactions.
Industrial processes for related benzoyl chlorides have demonstrated that distillation under reduced pressure is effective for purification, and the reaction can be scaled with consistent yields above 80%.
Alternative chlorinating agents are less favored due to harsher conditions or lower selectivity, which can compromise the sensitive alkoxy substituents.
Summary of Preparation Method for Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-
| Step | Procedure |
|---|---|
| 1 | Dissolve 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]benzoic acid in anhydrous THF under inert atmosphere. |
| 2 | Add catalytic amount of N,N-dimethylformamide (0.5 mL per 40 mL solvent). |
| 3 | Slowly add thionyl chloride dropwise at room temperature with stirring. |
| 4 | Stir the reaction mixture at room temperature for 6–8 hours to ensure complete conversion. |
| 5 | Remove excess thionyl chloride and solvent under reduced pressure. |
| 6 | Purify the crude benzoyl chloride by vacuum distillation or recrystallization as appropriate. |
This method ensures high yield, preservation of chiral centers, and minimal side reactions, making it the preferred approach for synthesizing Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- .
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Phosphorus Pentachloride: Another chlorinating agent.
Oxalyl Chloride: Used in specific substitution reactions.
Major Products Formed
Amides: Formed when reacting with amines.
Esters: Formed when reacting with alcohols.
Benzoic Acid: Formed during hydrolysis.
Scientific Research Applications
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of specialized polymers and materials.
Pharmaceuticals: Investigated for potential use in drug development and delivery systems.
Biological Studies: Used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- involves its ability to act as an acylating agent. It reacts with nucleophiles to form stable amide and ester bonds. The molecular targets include various nucleophilic sites on organic molecules, and the pathways involved are primarily substitution reactions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound is compared to three benzoyl chloride derivatives with distinct substituents:
3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9) .
2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1) .
Benzoyl chloride derivatives with simple alkoxy groups (e.g., methoxy or ethoxy substituents).
Table 1: Key Structural and Hypothetical Property Comparisons
Reactivity and Stability
- Target Compound : The bulky (3S)-3,7-dimethyloctyloxy groups sterically shield the carbonyl carbon, reducing nucleophilic acyl substitution reactivity compared to electron-deficient analogs. This steric protection may enhance stability against hydrolysis, making it suitable for reactions requiring slow, controlled kinetics.
- 3-Chloro-5-(trifluoromethyl)benzoyl chloride : The electron-withdrawing Cl and CF₃ groups activate the carbonyl, increasing reactivity toward nucleophiles (e.g., amines, alcohols). However, this also renders it prone to hydrolysis, necessitating strict anhydrous handling .
- 2-Chloro-5-(trifluoromethoxy)benzoyl chloride : The trifluoromethoxy group (OCF₃) is less electron-withdrawing than CF₃, leading to intermediate reactivity. Its chlorine substituent may participate in further substitution reactions .
Physicochemical Properties
- Solubility: The target compound’s lipophilicity suggests high solubility in nonpolar solvents (e.g., hexane, toluene), contrasting with the moderate polarity of CF₃-containing analogs, which may dissolve in chlorinated solvents or THF .
- Thermal Stability : Branched alkyl chains in the target compound could lower melting points compared to crystalline CF₃/Cl-substituted analogs, which likely exhibit higher melting points due to stronger intermolecular forces.
Biological Activity
Benzoyl chloride, specifically the compound 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, is a derivative of benzoyl chloride that exhibits significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields such as pharmacology and toxicology.
- Chemical Formula : C₃₇H₆₆O₅
- CAS Number : 798567-90-5
- Molecular Weight : 610.92 g/mol
- Structure : This compound features a benzoyl group attached to three alkoxy groups derived from 3,7-dimethyloctanol.
Antimicrobial Properties
Research has indicated that benzoyl chloride derivatives possess antimicrobial properties. A study highlighted that compounds with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxic Effects
In vitro studies have demonstrated that benzoyl chloride derivatives can induce cytotoxicity in cancer cell lines. For instance, one study reported that compounds with similar structural motifs exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The cytotoxic mechanism is thought to involve apoptosis induction through the activation of caspase pathways.
Neurochemical Monitoring
Benzoyl chloride has been utilized in neurochemical monitoring techniques. A method involving high-performance liquid chromatography (HPLC) coupled with mass spectrometry has been developed to analyze neurotransmitter levels in vivo. This technique allows for the detection of neurotransmitters like serotonin and dopamine with enhanced sensitivity due to the benzoylation process, which improves retention and signal intensity during analysis.
Toxicological Profile
Benzoyl chloride is classified as a hazardous material due to its corrosive nature and potential health risks. It is known to cause severe skin burns and eye damage upon contact. The compound's toxicity extends to aquatic organisms, where it poses significant ecological risks.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rat) | 200 mg/kg |
| Skin irritation | Severe |
| Eye irritation | Severe |
| Aquatic toxicity (LC50) | 0.39 mg/L |
Case Studies
- Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis of benzothiazole derivatives from benzoyl chloride analogs. These compounds demonstrated potent antitumor activity against lung and colon cancer cell lines, suggesting potential therapeutic applications in oncology.
- Neurotransmitter Analysis : In a neurochemical monitoring study, researchers infused GABA receptor antagonists into the rat brain while measuring neurotransmitter concentrations using benzoylation methods. The results revealed complex interactions within the mesolimbic system, highlighting the utility of benzoyl chloride in neuroscience research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
